![molecular formula C20H16N2O2 B5564904 N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide](/img/structure/B5564904.png)
N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide
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Overview
Description
Synthesis Analysis
The synthesis of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide and related compounds often involves condensation reactions, where components like 2-hydroxybenzohydrazide are combined with aldehydes or ketones to form Schiff bases. Such reactions are fundamental for creating a variety of benzohydrazide derivatives with varying substituents, influencing their properties and potential applications (Bharty et al., 2015; Yathirajan et al., 2007).
Molecular Structure Analysis
The molecular structure of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide derivatives is characterized by features such as planarity and the presence of intramolecular hydrogen bonding, contributing to their stability and reactivity. X-ray diffraction studies provide insights into their crystalline structures, revealing details like bond lengths, angles, and the orientation of substituent groups that impact their physical and chemical behavior (Subashini et al., 2012; Quoc et al., 2019).
Chemical Reactions and Properties
Benzohydrazide derivatives undergo various chemical reactions, including cyclization and the formation of complexes with metals, which can significantly alter their chemical properties. These reactions are crucial for the development of compounds with enhanced or targeted functionalities, such as improved antimicrobial activity or the ability to form stable complexes with specific metal ions (Singh et al., 2009).
Physical Properties Analysis
The physical properties of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide derivatives, such as melting points, solubility, and thermal stability, are influenced by their molecular structure. These properties are essential for determining the compound's suitability for various applications, including its behavior in biological systems and its potential as a material in various technologies (Bharty et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards different agents and conditions, are pivotal for understanding the potential applications of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide derivatives. Studies often focus on their potential as ligands in coordination chemistry, their antibacterial activities, and their role in catalysis, which are directly tied to the specific functional groups present in the molecule and their electronic and spatial configuration (Lu Jun, 2012; Azhari et al., 2015).
Scientific Research Applications
Synthesis and Anticancer Evaluation
The compound's derivatives have been synthesized and evaluated for their anticancer properties. For instance, studies have focused on the synthesis, characterization, and in vitro anticancer evaluation of specific derivatives, highlighting their potential effectiveness against certain cancer cell lines (Salahuddin et al., 2014).
Catalytic and Biocatalytic Activities
Research has explored the catalytic and biocatalytic activities of metal complexes involving derivatives of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide. These studies have shown promising results in the oxidation of organic compounds, offering insights into their potential applications in industrial and environmental processes (Dobras & Orlińska, 2018).
Corrosion Inhibition
The derivatives of N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide have been investigated for their role as corrosion inhibitors. These studies include detailed experimental and theoretical analyses to assess their protective ability against corrosion, particularly in metal surfaces exposed to corrosive environments (Singh et al., 2021).
Nonlinear Optical Properties
Research into the nonlinear optical properties of hydrazones, which are related to N'-(4-biphenylylmethylene)-2-hydroxybenzohydrazide, has been conducted to evaluate their potential applications in optical devices. These studies suggest that certain derivatives could be utilized in optical limiters and switches due to their effective optical power limiting behavior (Naseema et al., 2010).
Antibacterial Activities
The antibacterial properties of certain derivatives have been synthesized and tested, demonstrating significant antibacterial activities against various bacterial strains. This suggests potential applications in developing new antibacterial agents (Lu Jun, 2012).
Safety and Hazards
“N-(4-Phenylbenzylidene)benzylamine” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-phenylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-9-5-4-8-18(19)20(24)22-21-14-15-10-12-17(13-11-15)16-6-2-1-3-7-16/h1-14,23H,(H,22,24)/b21-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMIXCWAOAVYLAP-KGENOOAVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-biphenyl-4-ylmethylidene]-2-hydroxybenzohydrazide |
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